N-(2-Cyanoethyl)valine (N-(2-CE)val) is a research compound primarily used as a biomarker of exposure to acrylonitrile (ACN) []. ACN is an industrial chemical used in the production of various materials, including plastics, synthetic fibers, and certain types of adhesives []. Exposure to ACN can occur through inhalation, ingestion, or skin contact, and it has been linked to several health concerns, including neurotoxicity, genotoxicity, and carcinogenicity [, ].
N-(2-CE)val forms when ACN reacts with the N-terminal amino group of hemoglobin, the main oxygen-carrying protein in red blood cells []. This reaction creates a stable adduct (bonded molecule) that can be detected and measured in blood samples. Since N-(2-CE)val is specific to ACN exposure and persists in the body for several weeks, it serves as a valuable biomarker for assessing past and recent exposure levels [].
Researchers utilize N-(2-CE)val in various scientific investigations related to ACN exposure, including:
N-(2-Cyanoethyl)-L-valine is a modified amino acid that is derived from the acrylonitrile modification of the N-terminal amino acid in hemoglobin. Its chemical formula is C₈H₁₄N₂O₂, and it has a molecular weight of approximately 170.21 g/mol. The compound is identified by its IUPAC name, (2S)-2-[(2-cyanoethyl)amino]-3-methylbutanoic acid, and its CAS Registry Number is 51078-49-0. N-(2-Cyanoethyl)-L-valine serves as a biomarker for long-term exposure to acrylonitrile, which is a byproduct of cigarette smoke and can be toxic in high concentrations .
ACN, the precursor to CEV, is a toxic compound with various health hazards. Exposure to high levels of ACN can cause headaches, dizziness, nausea, and even nerve damage []. However, CEV itself is not extensively studied for its own toxicity.
Safety precautions for handling ACN should be followed in any situation where CEV might be present. These include proper ventilation, wearing personal protective equipment (PPE) like gloves and respirators, and avoiding skin contact [].
N-(2-Cyanoethyl)-L-valine has been studied primarily for its role as a biomarker for exposure to acrylonitrile. When hemoglobin is modified by acrylonitrile, N-(2-Cyanoethyl)-L-valine can be released during proteolytic degradation. This modification can lead to various health concerns, particularly affecting tissues that rely heavily on aerobic respiration, such as the central nervous system and heart, due to the potential production of cyanide ions .
The synthesis of N-(2-Cyanoethyl)-L-valine typically involves the following steps:
Research indicates that N-(2-Cyanoethyl)-L-valine may interact with various biological systems due to its structural similarities to natural amino acids. These interactions can influence metabolic pathways and potentially lead to cytotoxic effects through cyanide production, which inhibits cellular respiration by binding to cytochrome c oxidase .
Several compounds share structural or functional similarities with N-(2-Cyanoethyl)-L-valine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| L-Valine | Standard amino acid structure | Essential amino acid involved in protein synthesis |
| Acrylonitrile | Simple nitrile compound | Precursor to N-(2-Cyanoethyl)-L-valine |
| N-Acetyl-L-valine | Acetylated form of L-valine | Used in peptide synthesis and drug development |
| N-(2-Hydroxyethyl)-L-valine | Hydroxyethyl modification of L-valine | Potentially less toxic than cyanoethyl derivatives |
N-(2-Cyanoethyl)-L-valine stands out due to its specific modification involving a cyano group, which imparts unique biological activities and toxicity profiles not seen in other similar compounds.